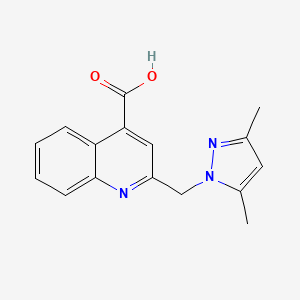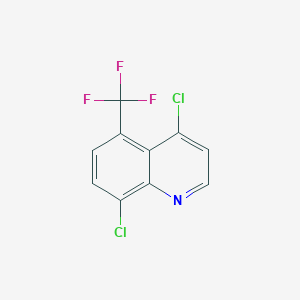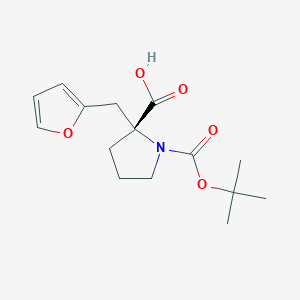
Diaminorhodamine-4M
概要
説明
Diaminorhodamine-4M is a rhodamine-based photo-stable fluorescent indicator primarily used for the detection of nitric oxide. It is known for its high sensitivity, with a detection limit of approximately 10 nanomolar. The compound reacts with nitric oxide in the presence of oxygen, resulting in a triazolo-rhodamine analog that exhibits significantly enhanced fluorescence quantum efficiency .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Diaminorhodamine-4M involves the reaction of rhodamine derivatives with specific amines under controlled conditions. The process typically includes:
Step 1: Preparation of the rhodamine core by reacting phthalic anhydride with resorcinol in the presence of sulfuric acid.
Step 2: Introduction of dimethylamino groups through a reaction with dimethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: of rhodamine derivatives.
Automated coupling: reactions to ensure consistency and purity.
Purification: steps such as recrystallization and chromatography to achieve high purity levels required for scientific applications.
化学反応の分析
Types of Reactions: Diaminorhodamine-4M primarily undergoes:
Oxidation: Reacts with nitric oxide in the presence of oxygen to form a triazolo-rhodamine analog.
Fluorescence Activation: The reaction with nitric oxide significantly enhances its fluorescence quantum efficiency.
Common Reagents and Conditions:
Reagents: Nitric oxide, oxygen.
Major Products:
Triazolo-rhodamine analog: Formed upon reaction with nitric oxide, exhibiting enhanced fluorescence.
科学的研究の応用
Diaminorhodamine-4M has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting nitric oxide in various chemical reactions.
Biology: Employed in imaging techniques to detect nitric oxide in cells and tissues.
Medicine: Utilized in research to study nitric oxide’s role in physiological and pathological processes.
Industry: Applied in the development of sensors and diagnostic tools for detecting nitric oxide.
作用機序
Diaminorhodamine-4M is compared with other similar compounds such as:
Diaminofluorescein-2 (DAF-2): Another nitric oxide fluorescent indicator, but its fluorescence intensity is pH-dependent, unlike this compound.
Diaminofluorescein-FM (DAF-FM): Used for detecting nitric oxide but has different excitation and emission wavelengths.
Uniqueness:
Photo-stability: this compound is more photo-stable compared to other indicators.
pH Independence: Its fluorescence intensity is not affected by pH changes, making it more reliable for various applications.
類似化合物との比較
- Diaminofluorescein-2 (DAF-2)
- Diaminofluorescein-FM (DAF-FM)
- Diaminorhodamine-4M acetoxymethyl ester (DAR-4M AM) .
特性
IUPAC Name |
2-amino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-methyliminocyclohexa-1,4-diene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-27-19-11-10-18(23(24(19)26)25(30)31)22-16-8-6-14(28(2)3)12-20(16)32-21-13-15(29(4)5)7-9-17(21)22/h6-13H,26H2,1-5H3,(H,30,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHXCXYNFKCWQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1C=CC(=C2C3=C(C=C(C=C3)N(C)C)OC4=C2C=CC(=C4)N(C)C)C(=C1N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B3039082.png)
![[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(4-bromophenyl)methanone](/img/structure/B3039084.png)
![3-[(4-Chlorobenzyl)sulfinyl]-1,2-propanediol](/img/structure/B3039085.png)
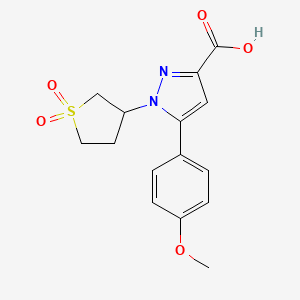
![3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3039088.png)
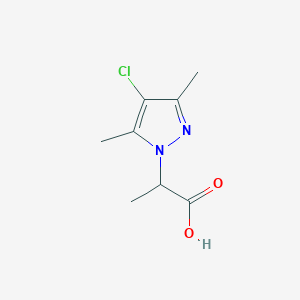
![1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B3039090.png)
